molecular formula C21H13ClF3N3O3 B2689213 2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 303149-40-8

2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Cat. No.: B2689213
CAS No.: 303149-40-8
M. Wt: 447.8
InChI Key: NIUHGHSNICICJN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole ring, a nitro group (-NO2), a chlorophenyl group (a benzene ring with a chlorine atom), and a trifluoromethylbenzyl group (a benzene ring with a trifluoromethyl group and a benzyl group). The presence of these groups can significantly influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzimidazole ring, the nitro group, the chlorophenyl group, and the trifluoromethylbenzyl group. These groups could potentially participate in various intermolecular interactions, influencing the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the nitro group is often involved in redox reactions, while the benzimidazole ring might participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s electronegativity, potentially making it a strong acid .

Scientific Research Applications

Antitubercular Applications

Nitroimidazoles, such as the related compounds studied by Kim et al. (2009), have been extensively explored for their antitubercular properties. These compounds exhibit excellent bactericidal properties against Mycobacterium tuberculosis, indicating their potential application in treating tuberculosis. The study highlights the importance of the nitro group and various substitutions for their activity, suggesting that similar compounds could have relevant applications in antitubercular drug development (Kim et al., 2009).

Magnetic Materials

Matsuda and Irie (2000) synthesized a diarylethene with two nitronyl nitroxides, demonstrating the potential to control intramolecular magnetic interaction via photoirradiation. This research points to applications in the development of molecular switches and magnetic materials, where precise control over magnetic properties is desirable (Matsuda & Irie, 2000).

Anticancer Agents

Romero-Castro et al. (2011) evaluated a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives for their potential as anticancer agents. The study found compound 6 to be particularly effective against the A549 cell line, highlighting the anticancer potential of nitro-1H-benzimidazole derivatives. Such findings indicate that benzimidazole derivatives could serve as a basis for developing new anticancer medications (Romero-Castro et al., 2011).

Antimicrobial and Antifungal Applications

Pham et al. (2022) designed and synthesized benzimidazole derivatives with potent antibacterial and antifungal properties, suggesting their use in treating infections caused by various pathogens. This work demonstrates the broad-spectrum antimicrobial potential of benzimidazole derivatives, potentially including compounds like the one (Pham et al., 2022).

Antioxidant Activity

Archie et al. (2016) conducted a study on 2-substituted-5-nitro benzimidazole derivatives to evaluate their antioxidant activity. The compounds exhibited significant activity, suggesting that similar nitro benzimidazole derivatives could be explored for their antioxidant properties, contributing to the development of new antioxidant agents (Archie et al., 2016).

Properties

IUPAC Name

2-(3-chlorophenyl)-6-nitro-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3N3O3/c22-16-6-2-4-14(10-16)20-26-18-8-7-17(28(29)30)11-19(18)27(20)31-12-13-3-1-5-15(9-13)21(23,24)25/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUHGHSNICICJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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